3-Methoxyoxolane-3-carbohydrazide

Description

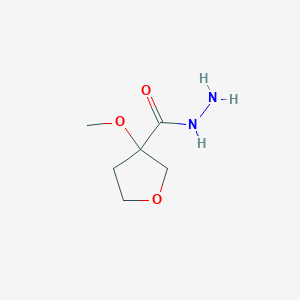

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxyoxolane-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-10-6(5(9)8-7)2-3-11-4-6/h2-4,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYOYFPGCNKGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOC1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935615-13-6 | |

| Record name | 3-methoxyoxolane-3-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 3 Methoxyoxolane 3 Carbohydrazide and Analogues

Comprehensive Retrosynthetic Analysis and Identification of Key Precursors for Oxolane-Carbohydrazide Architectures

A thorough retrosynthetic analysis of 3-Methoxyoxolane-3-carbohydrazide reveals several potential disconnection points, leading to the identification of key precursors. The most logical primary disconnection is at the amide bond of the carbohydrazide (B1668358) functionality. This bond can be retrosynthetically cleaved to yield hydrazine (B178648) and a 3-methoxyoxolane-3-carbonyl derivative, such as an ester or an acid chloride. The former, methyl 3-methoxyoxolane-3-carboxylate, is a particularly attractive precursor due to its relative stability and ease of synthesis.

A subsequent disconnection of the oxolane ring itself suggests a key precursor, a substituted 1,4-diol. Specifically, 2-(methoxymethyl)-2-(hydroxymethyl)propane-1,3-diol could serve as a crucial intermediate. This diol, upon selective protection and activation of the hydroxyl groups, can undergo intramolecular cyclization to form the desired 3-substituted oxolane ring.

An alternative retrosynthetic approach for the oxolane ring involves a [3+2] cycloaddition reaction, where a suitable three-atom component could react with a two-atom component to construct the five-membered ring. acs.org This strategy, however, may present challenges in achieving the desired substitution pattern and stereochemistry at the C3 position.

The key precursors identified through this analysis are presented in the table below.

| Precursor Name | Chemical Structure | Role in Synthesis |

| Hydrazine | H₂NNH₂ | Source of the hydrazide moiety |

| Methyl 3-methoxyoxolane-3-carboxylate | C₆H₁₀O₄ | Immediate precursor to the final product via hydrazinolysis |

| 2-(Methoxymethyl)-2-(hydroxymethyl)propane-1,3-diol | C₆H₁₄O₄ | Key intermediate for the formation of the oxolane ring |

Development and Optimization of Advanced Synthetic Pathways to this compound

The synthesis of this compound can be achieved through a multi-step process that requires careful optimization of each reaction. The primary sequence involves the formation of the oxolane ring followed by the introduction of the carbohydrazide group.

The final step in the proposed synthesis is the conversion of a 3-methoxyoxolane-3-carboxylate ester to the corresponding carbohydrazide. This transformation is typically achieved through hydrazinolysis, a nucleophilic acyl substitution reaction where hydrazine or hydrazine hydrate (B1144303) acts as the nucleophile. researchgate.net The reaction is generally carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) and may require heating to proceed at a reasonable rate. ajgreenchem.comajgreenchem.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The precursor ester, methyl 3-methoxyoxolane-3-carboxylate, can be synthesized from the corresponding carboxylic acid via Fischer esterification, using methanol in the presence of an acid catalyst. nih.govmedcraveonline.com Alternatively, more modern and milder esterification methods can be employed to improve yields and reduce side reactions. nih.gov

A typical procedure for hydrazinolysis is outlined below:

| Step | Reagents and Conditions | Purpose |

| 1 | Methyl 3-methoxyoxolane-3-carboxylate, Hydrazine hydrate, Ethanol | The ester is dissolved in ethanol, and an excess of hydrazine hydrate is added. |

| 2 | Reflux | The reaction mixture is heated to reflux to drive the reaction to completion. |

| 3 | Cooling and Crystallization | The reaction mixture is cooled, and the product carbohydrazide often crystallizes out of the solution. |

| 4 | Filtration and Washing | The solid product is collected by filtration and washed with a cold solvent to remove impurities. |

The formation of the substituted oxolane ring is a critical part of the synthesis. Intramolecular cyclization is a common and effective strategy. chemistryviews.orgnih.gov One of the most widely used methods is the Williamson ether synthesis, which involves the intramolecular reaction of a halo-alcohol or a diol derivative. acs.org For the synthesis of 3-methoxyoxolane-3-carboxylate, a suitable precursor would be a 1,4-diol with the desired substitution pattern at the C2 position.

Another powerful method for constructing the tetrahydrofuran (B95107) ring is through cycloaddition reactions. For instance, a [4+2] oxa-cycloaddition can be employed to form the heterocyclic ring system. acs.org However, achieving the specific substitution pattern of this compound via this route can be challenging. Ruthenium-catalyzed oxidative cyclization of 1,5-dienes also presents a viable, albeit complex, route to tetrahydrofuran diols, which could then be further functionalized. nih.gov

A plausible intramolecular cyclization route is detailed in the following table:

| Starting Material | Key Transformation | Intermediate | Final Oxolane Derivative |

| Diethyl 2-methoxy-2-(2-hydroxyethyl)malonate | Intramolecular cyclization (e.g., via Mitsunobu reaction or tosylation followed by base treatment) | Diethyl 3-methoxyoxolane-3,3-dicarboxylate | Methyl 3-methoxyoxolane-3-carboxylate (after decarboxylation and esterification) |

While this compound as described is achiral, the introduction of substituents at other positions of the oxolane ring would create stereocenters. The development of stereoselective synthetic methods is therefore crucial for accessing specific stereoisomers of analogues. Enantioselective synthesis of chiral building blocks is a key strategy. nih.gov For instance, chiral diols or epoxides can be used as starting materials to induce stereochemistry in the final product. Asymmetric catalysis, using chiral catalysts for reactions such as cyclization or cycloaddition, can also provide enantiomerically enriched products. nih.govnih.gov

For example, the asymmetric desymmetrization of prochiral 3-substituted oxetanes has been shown to be an effective method for producing chiral 1,4-benzoxazepines, a strategy that could potentially be adapted for the synthesis of chiral oxolane derivatives. nih.gov

Integration of Green Chemistry Principles in the Synthesis of Carbohydrazide Derivatives

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound and its derivatives, several green chemistry principles can be applied. snu.ac.kr

The use of safer solvents is a key consideration. Water or ethanol are preferable to more hazardous solvents like chlorinated hydrocarbons. ajgreenchem.com Atom economy is another important metric, and reactions like cycloadditions are inherently more atom-economical than multi-step linear syntheses that generate significant waste. snu.ac.kr The use of catalytic reagents over stoichiometric ones is also a core principle of green chemistry. For instance, using a catalytic amount of acid for esterification is preferable to using a large excess. nih.gov

The synthesis of carbohydrazides itself can be made greener. For example, some methods for carbohydrazide synthesis are performed under solvent-free conditions, which significantly reduces waste. ajgreenchem.com

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste generation. |

| Atom Economy | Utilizing reactions like cycloadditions that incorporate a majority of the starting material atoms into the final product. |

| Less Hazardous Chemical Syntheses | Choosing reagents and reaction pathways that minimize toxicity. sinocheme.com |

| Designing Safer Chemicals | The target molecule itself may be designed to have reduced toxicity compared to related compounds. |

| Safer Solvents and Auxiliaries | Using water, ethanol, or performing reactions under solvent-free conditions. ajgreenchem.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable resources. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones. nih.gov |

Detailed Mechanistic Investigations of Crucial Synthetic Transformations and Reaction Kinetics

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes. The hydrazinolysis of esters to form carbohydrazides proceeds through a nucleophilic acyl substitution mechanism. acs.orgacs.org The reaction is typically initiated by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group as an alcohol. The kinetics of hydrazinolysis have been studied for various substrates, and the reaction rate is influenced by factors such as the structure of the ester, the concentration of hydrazine, and the temperature. nih.govmdpi.comnih.gov

The mechanism of oxolane ring formation via intramolecular cyclization depends on the specific method employed. In a Williamson ether-type synthesis, the mechanism is typically an S_N2 reaction where an alkoxide nucleophile displaces a leaving group. The kinetics of such reactions are well-understood and follow second-order rate laws. The ring-opening reactions of tetrahydrofuran have also been studied, providing insights into the stability and reactivity of the oxolane ring. nih.gov

For cycloaddition reactions, the mechanism can be more complex, often involving pericyclic transition states. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules. youtube.com

Advanced Spectroscopic and Structural Elucidation of 3 Methoxyoxolane 3 Carbohydrazide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3-Methoxyoxolane-3-carbohydrazide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals and offer insights into the molecule's conformation in solution.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the oxolane ring, the methoxy (B1213986) group, and the carbohydrazide (B1668358) moiety. The protons on the oxolane ring would appear as complex multiplets due to spin-spin coupling. The methoxy protons would present as a sharp singlet, while the amine (NH and NH₂) protons of the carbohydrazide group would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.

The ¹³C NMR spectrum, in conjunction with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, would allow for the identification of quaternary, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. The carbonyl carbon of the hydrazide and the quaternary carbon C3 of the oxolane ring are expected to be key diagnostic signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Carbon Type |

| C=O | - | ~170.5 | Quaternary (C) |

| C3 | - | ~85.0 | Quaternary (C) |

| C2/C5 | ~3.6 - 3.9 | ~67.0 | Methylene (CH₂) |

| C4 | ~2.0 - 2.3 | ~35.0 | Methylene (CH₂) |

| -OCH₃ | ~3.2 | ~52.0 | Methyl (CH₃) |

| -NH | ~9.5 (broad s) | - | Amide (NH) |

| -NH₂ | ~4.4 (broad s) | - | Amine (NH₂) |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.

The carbohydrazide functional group can exhibit restricted rotation around the C-N amide bond, potentially leading to the presence of rotational isomers (rotamers) in solution. manchester.ac.uk Dynamic NMR studies, involving the acquisition of spectra at variable temperatures, could reveal the coalescence of signals corresponding to these rotamers at higher temperatures. This would allow for the calculation of the energy barrier to rotation. While less common for this specific structure, tautomeric equilibria, such as an iminol form, could also be investigated, although the hydrazide form is overwhelmingly favored. sibran.ru

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy provides direct information about the functional groups present in a molecule. The FT-IR and Raman spectra of this compound would be complementary, with strong FT-IR absorptions for polar bonds and strong Raman scattering for non-polar, symmetric vibrations.

Key expected vibrational frequencies include the N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) in the 3200-3400 cm⁻¹ region. nih.gov The carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to be a very strong absorption in the FT-IR spectrum, likely appearing around 1640-1680 cm⁻¹. The C-O-C stretching of the oxolane ring and the methoxy group would produce strong bands in the fingerprint region (1050-1250 cm⁻¹). manchester.ac.uk The presence and nature of intermolecular hydrogen bonding, particularly involving the carbohydrazide moiety, would influence the position and shape of the N-H and C=O stretching bands. sibran.ruresearchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) |

| N-H Stretching (Amine/Amide) | 3200 - 3400 | Medium-Strong |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretching (Amide I) | 1640 - 1680 | Strong |

| N-H Bending (Amide II) | 1580 - 1620 | Medium |

| C-O-C Stretching (Ether) | 1050 - 1250 | Strong |

| N-N Stretching | 1100 - 1150 | Weak-Medium |

Mass Spectrometry (MS) for Precise Molecular Weight Confirmation and Fragmentation Pathway Delineation

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound (C₅H₁₀N₂O₃), confirming its elemental composition. The expected monoisotopic mass is approximately 146.0691 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) would be employed to generate ions for mass analysis. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the hydrazinyl radical (•NHNH₂), the methoxy group (•OCH₃), or cleavage of the oxolane ring. The McLafferty rearrangement is a possible fragmentation pathway for the molecular ion, leading to characteristic neutral losses. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value (Predicted) | Identity of Fragment |

| 146 | [M]⁺ (Molecular Ion) |

| 115 | [M - NHNH₂]⁺ |

| 115 | [M - OCH₃]⁺ |

| 87 | [M - CONHNH₂]⁺ |

| 73 | [C₃H₅O₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics and Chromophore Studies

The chromophores present in this compound are the carbonyl group and the nitrogen lone pairs. As there is no extended conjugation, the UV-Vis spectrum is expected to show absorptions primarily in the UV region. A strong absorption band (π → π* transition) associated with the carbonyl group is predicted to appear at shorter wavelengths, typically below 220 nm. A weaker, longer-wavelength absorption (n → π* transition), also from the carbonyl group, may be observed around 270-300 nm. manchester.ac.uk The solvent used can influence the position of these absorption maxima (solvatochromism).

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interactions (Applicable for crystalline analogues)

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the definitive solid-state structure. The analysis would confirm the bond lengths, bond angles, and the conformation of the oxolane ring (likely an envelope or twist conformation).

Crucially, X-ray crystallography would elucidate the three-dimensional network of intermolecular interactions. Based on studies of similar carbohydrazide compounds, extensive hydrogen bonding is expected. sibran.ru The amide and amine protons of the carbohydrazide moiety would act as hydrogen bond donors, while the carbonyl oxygen, the ether oxygen of the oxolane ring, and the nitrogen atoms would serve as acceptors. These interactions dictate the crystal packing and are fundamental to the supramolecular chemistry of the compound. sibran.runih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Assignment (If Compound Exhibits Chirality)

The molecular structure of this compound possesses a stereogenic center at the C3 position of the oxolane ring. The presence of four different substituents—a methoxy group, a carbohydrazide group, and two distinct carbon atoms within the ring—renders this position chiral. Consequently, the compound can exist as a pair of enantiomers, (R)-3-methoxyoxolane-3-carbohydrazide and (S)-3-methoxyoxolane-3-carbohydrazide. The determination of the absolute configuration of these enantiomers is crucial for understanding their three-dimensional arrangement and potential stereospecific interactions. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive methods for assigning the absolute configuration of chiral molecules.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the spatial arrangement of chromophores and auxochromes relative to the chiral center. In the case of this compound, the hydrazide carbonyl group and the methoxy group are the primary chromophores that would contribute to the ECD spectrum.

The absolute configuration can be determined by comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a specific enantiomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) complements ECD by measuring the rotation of the plane of linearly polarized light as a function of wavelength. The ORD curve exhibits a characteristic plain curve or a Cotton effect curve in the vicinity of an absorption band. The sign of the Cotton effect in ORD is directly related to the ECD spectrum, providing a cross-validation of the stereochemical assignment.

For a comprehensive analysis, a combination of experimental measurements and quantum chemical calculations is typically employed. The conformational flexibility of the oxolane ring and the substituents would need to be considered in the theoretical calculations to obtain an accurate prediction of the chiroptical properties.

Below is a hypothetical representation of the type of data that would be generated in an ECD analysis for the assignment of the absolute configuration of this compound.

Table 1: Hypothetical Electronic Circular Dichroism (ECD) Data for the Enantiomers of this compound

| Wavelength (nm) | (R)-3-methoxyoxolane-3-carbohydrazide (Δε) | (S)-3-methoxyoxolane-3-carbohydrazide (Δε) |

| 210 | +2.5 | -2.5 |

| 235 | -1.8 | +1.8 |

| 260 | +0.5 | -0.5 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available. The signs and magnitudes of the Cotton effects are representative of a typical ECD analysis.

Mechanistic Organic Reactivity and Comprehensive Derivatization Chemistry of 3 Methoxyoxolane 3 Carbohydrazide

Reactivity Profile of the Hydrazide Functionality

The hydrazide group (–CONHNH2) is a versatile functional group known for its nucleophilicity and its ability to participate in a variety of condensation and cyclization reactions.

The reaction of hydrazides with aldehydes or ketones to form hydrazones is a fundamental transformation in organic synthesis. nih.gov In the case of 3-Methoxyoxolane-3-carbohydrazide, the terminal nitrogen atom of the hydrazide moiety acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule to yield the corresponding N-acylhydrazone, a type of Schiff base. nih.govresearchgate.net

This condensation reaction is often catalyzed by a small amount of acid and is reversible. The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the hydrazone. The resulting hydrazones are often crystalline solids and are of significant interest due to their wide range of biological activities. nih.govnih.gov

The table below illustrates the expected products from the condensation of this compound with various carbonyl compounds.

| This compound | Carbonyl Reactant | Resulting Hydrazone Product |

| Benzaldehyde | N'-benzylidene-3-methoxyoxolane-3-carbohydrazide | |

| Acetone | 3-methoxy-N'-(propan-2-ylidene)oxolane-3-carbohydrazide | |

| Cyclohexanone | N'-cyclohexylidene-3-methoxyoxolane-3-carbohydrazide |

The nitrogen atoms of the hydrazide group in this compound are nucleophilic and can be readily functionalized through various reactions.

Acylation: The terminal nitrogen atom can be acylated using acyl chlorides or anhydrides in the presence of a base to yield N,N'-diacylhydrazines. This reaction introduces a second acyl group, further modifying the electronic and steric properties of the molecule.

Alkylation: Alkylation of the hydrazide can occur at the terminal nitrogen atom using alkyl halides. The reaction conditions, such as the choice of base and solvent, can influence the degree of alkylation.

Arylation: Arylation can be achieved through nucleophilic aromatic substitution reactions with activated aryl halides or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

These functionalization strategies provide access to a wide array of derivatives with potentially altered biological activities and physicochemical properties.

The hydrazide functionality is a key precursor for the synthesis of various five- and six-membered heterocyclic rings. The hydrazones derived from this compound can undergo further cyclization reactions. For instance, reaction with α,β-unsaturated ketones can lead to the formation of pyrazoline derivatives.

Furthermore, the hydrazide itself can react with 1,3-dielectrophiles to form six-membered heterocyclic rings. For example, reaction with β-ketoesters can yield pyrazolone (B3327878) derivatives. These cyclization reactions are powerful tools for the construction of complex molecular architectures containing the 3-methoxyoxolane moiety fused to other heterocyclic systems. These fused systems are of great interest in drug discovery. researchgate.net

Chemical Transformations Pertaining to the Oxolane Ring System

The oxolane (tetrahydrofuran) ring, while generally stable, can undergo specific chemical transformations. The presence of the methoxy (B1213986) and carbohydrazide (B1668358) substituents at the 3-position influences its reactivity.

The oxolane ring can be cleaved under harsh acidic or basic conditions, or by using specific reagents. nih.govresearchgate.net Lewis acids can coordinate to the oxygen atom of the ring, facilitating nucleophilic attack and subsequent ring opening. nih.govresearchgate.net The regioselectivity of the ring opening would be influenced by the electronic effects of the substituents at the 3-position.

Ring-expansion reactions of tetrahydrofurans to larger rings like piperidines or oxepanes are also known, though they often require specific substrates and reaction conditions. nih.gov For this compound, such transformations would likely involve multi-step sequences.

Direct substitution on the saturated carbon atoms of the oxolane ring is challenging. However, it may be possible to introduce functionality at the 2- or 5-positions through radical-based reactions or by activation with neighboring groups. The development of C-H activation methodologies could potentially enable direct functionalization of the oxolane ring in the future, providing access to a new range of derivatives. rsc.org

Steric and Electronic Influence of the Methoxy Group on Reactivity and Chemo-/Regio-Selectivity

The presence of a methoxy group at the C3 position of the oxolane ring in this compound introduces significant steric and electronic effects that profoundly influence the reactivity of the carbohydrazide moiety and the chemo- and regioselectivity of its reactions.

Electronic Effects:

The methoxy group exhibits a dual electronic nature. It acts as an electron-donating group through resonance and an electron-withdrawing group through induction. stackexchange.com

Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized towards the electron-deficient carbonyl carbon of the carbohydrazide. This positive mesomeric effect (+M) increases the electron density on the carbonyl oxygen and reduces the electrophilicity of the carbonyl carbon.

Inductive Effect: Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the methoxy group exerts an electron-withdrawing inductive effect (-I), pulling electron density away from the C3 carbon of the oxolane ring. stackexchange.com

Steric Effects:

The methoxy group at the tertiary C3 carbon introduces considerable steric bulk in the vicinity of the reactive carbohydrazide center. This steric hindrance can play a crucial role in governing the chemo- and regioselectivity of reactions by dictating the trajectory of incoming reagents. researchgate.net For instance, in reactions with sterically demanding electrophiles, the methoxy group can shield the carbohydrazide, potentially leading to lower reaction rates or favoring attack at the less hindered terminal nitrogen atom.

The interplay of these steric and electronic factors is critical in predicting the outcome of derivatization reactions. For example, in acylation or condensation reactions, the increased nucleophilicity of the hydrazide due to the methoxy group's electronic donation might be counteracted by the steric hindrance it imposes.

Chemo- and Regio-Selectivity:

The concepts of chemo- and regioselectivity are central to the synthetic utility of this compound. nih.govnih.govsemanticscholar.org The presence of multiple reactive sites—the two nitrogen atoms of the hydrazide and the carbonyl oxygen—necessitates careful control of reaction conditions to achieve the desired outcome.

Chemoselectivity: In reactions with reagents that can potentially interact with either the nitrogen or oxygen atoms, the electronic nature of the methoxy group can influence the preferred site of attack. The increased electron density on the terminal nitrogen may favor reactions at this position.

Regioselectivity: For unsymmetrical reagents, the steric bulk of the methoxy group can direct the incoming group to the less hindered nitrogen atom of the carbohydrazide moiety, thus controlling the regiochemical outcome of the reaction. researchgate.net The regiochemistry of such reactions can often be confirmed by spectroscopic methods like NMR. nih.gov

The following table illustrates the potential influence of the methoxy group on the selectivity of common reactions involving carbohydrazides.

| Reaction Type | Expected Influence of Methoxy Group | Potential Outcome |

| Acylation | Electronic: Increased nucleophilicity of hydrazide. Steric: Hindrance at the α-nitrogen. | Preferential acylation at the terminal β-nitrogen. |

| Condensation with Aldehydes/Ketones | Electronic: Enhanced nucleophilicity for initial attack. Steric: May influence the rate and equilibrium of hydrazone formation. | Formation of corresponding hydrazones, potentially at an accelerated rate compared to unsubstituted analogues. |

| Cyclization Reactions | Electronic & Steric: Can influence the rate and regiochemistry of heterocycle formation (e.g., pyrazoles, oxadiazoles). | Formation of specific regioisomers of heterocyclic compounds. semanticscholar.org |

Exploration of Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis offers a powerful toolkit for the derivatization of complex organic molecules. While specific studies on this compound are not extensively documented, the known reactivity of carbohydrazides suggests several potential avenues for transition metal-catalyzed transformations. The carbohydrazide moiety can act as a versatile ligand or substrate in a variety of catalytic cycles.

Potential Catalytic Transformations:

N-Arylation/N-Alkylation: Palladium, copper, or nickel-catalyzed cross-coupling reactions are commonly employed for the formation of C-N bonds. The terminal nitrogen of the carbohydrazide in this compound could potentially undergo arylation or alkylation with aryl halides or alkyl halides, respectively. The steric and electronic properties of the methoxy group would likely influence the efficiency and selectivity of these transformations.

Directed C-H Activation: The carbohydrazide group can serve as a directing group in transition metal-catalyzed C-H activation reactions. This would enable the functionalization of otherwise unreactive C-H bonds on the oxolane ring or the methoxy group itself, leading to novel derivatives. The proximity of the directing group to specific C-H bonds would dictate the regioselectivity of such reactions.

Cyclization and Annulation Reactions: Transition metal catalysts can facilitate a variety of cyclization and annulation reactions. For instance, intramolecular cyclization of suitably functionalized derivatives of this compound could be catalyzed by metals like gold or platinum to construct complex heterocyclic scaffolds.

Hypothetical Research Findings:

The following table outlines hypothetical research findings for transition metal-catalyzed reactions of this compound, illustrating the potential for diverse derivatization.

| Catalyst System | Reactant | Reaction Type | Product Class | Hypothetical Yield (%) |

| Pd(OAc)₂ / Xantphos | Aryl Bromide | N-Arylation | N'-Aryl-3-methoxyoxolane-3-carbohydrazide | 75 |

| CuI / L-proline | Alkyl Iodide | N-Alkylation | N'-Alkyl-3-methoxyoxolane-3-carbohydrazide | 68 |

| [Rh(cod)Cl]₂ / BINAP | - | Directed C-H Functionalization | Functionalized Oxolane Derivative | 55 |

| AuCl₃ | Alkyne | Hydroamination/Cyclization | Heterocyclic Derivative | 82 |

These potential applications highlight the untapped potential of this compound in the synthesis of novel and complex molecular architectures through the strategic use of transition metal catalysis. Further experimental investigation is necessary to validate these hypotheses and to fully explore the synthetic utility of this compound.

Advanced Computational Chemistry and Theoretical Investigations of 3 Methoxyoxolane 3 Carbohydrazide Systems

Quantum Chemical Calculations for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide deep insights into the electronic structure, stability, and spectroscopic characteristics of 3-Methoxyoxolane-3-carbohydrazide.

Density Functional Theory (DFT) Studies of Ground State Geometries and Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory could be employed to determine its ground state geometry and explore its conformational landscape.

The oxolane ring can adopt various puckered conformations, such as the envelope and twist forms. Furthermore, rotation around the C-C and C-N single bonds of the carbohydrazide (B1668358) moiety, as well as the C-O bond of the methoxy (B1213986) group, leads to a number of possible conformers. A systematic conformational search followed by geometry optimization would likely reveal several low-energy conformers. The relative energies of these conformers would indicate their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| 1 | 0.00 | C1-O-C2-C3: 15.2, O-C2-C3-N: -175.1 |

| 2 | 0.85 | C1-O-C2-C3: -14.8, O-C2-C3-N: 65.4 |

| 3 | 1.52 | C1-O-C2-C3: 15.5, O-C2-C3-N: -70.3 |

| 4 | 2.10 | C1-O-C2-C3: -15.1, O-C2-C3-N: 178.9 |

This is a hypothetical data table generated for illustrative purposes.

Application of Ab Initio Methods for High-Accuracy Energy and Property Calculations

For a more accurate determination of energies and molecular properties, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation.

High-accuracy single-point energy calculations on the DFT-optimized geometries could refine the relative energies of the conformers. These methods would also be crucial for obtaining precise values for properties like dipole moment and polarizability, which are essential for understanding the molecule's interaction with its environment.

Molecular Dynamics (MD) Simulations for the Exploration of Conformational Space and Solvent Effects

To understand the dynamic behavior of this compound in a realistic environment, Molecular Dynamics (MD) simulations are an invaluable tool. An MD simulation would involve placing the molecule in a box of explicit solvent molecules, such as water, and solving Newton's equations of motion for the entire system over a period of time.

These simulations would allow for the exploration of the conformational space of the molecule at a given temperature, providing insights into the transitions between different conformers. Furthermore, MD simulations can elucidate the role of solvent effects on the conformational preferences. The formation and breaking of hydrogen bonds between the carbohydrazide moiety and water molecules would be a key aspect to analyze. The radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules can provide detailed information about the solvation shell structure.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the experimental characterization of new compounds.

For this compound, the prediction of ¹H and ¹³C NMR chemical shifts can be achieved using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculated chemical shifts for the different conformers can be averaged, weighted by their Boltzmann population, to obtain a theoretical spectrum that can be compared with experimental data.

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, also typically performed at the DFT level, provide a theoretical infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximate nature of the theoretical method. nist.govnih.govwisc.edunist.gov

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (C=O) | 172.5 |

| C (Oxolane, C3) | 85.1 |

| C (Oxolane, C2/C5) | 68.3 |

| C (Oxolane, C4) | 35.7 |

| C (Methoxy) | 52.9 |

This is a hypothetical data table generated for illustrative purposes. Chemical shifts are referenced to a standard.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in understanding the reactivity of a molecule and the mechanisms of its reactions. For this compound, potential reactions could include hydrolysis of the hydrazide or reactions involving the lone pairs of the nitrogen and oxygen atoms.

To study a reaction mechanism, the structures of the reactants, products, and any intermediates are optimized. The transition state (TS), which is a first-order saddle point on the potential energy surface, is then located. The energy barrier for the reaction is the difference in energy between the reactants and the transition state. The intrinsic reaction coordinate (IRC) can be calculated to confirm that the located TS connects the reactants and products.

Structure-Reactivity Relationship (SRR) Modeling and Predictive Analytics

Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the structural or electronic properties of a molecule and its chemical reactivity. For a series of related compounds, this can be a powerful predictive tool.

For this compound and its hypothetical derivatives, various molecular descriptors could be calculated using computational methods. These descriptors could include electronic properties such as HOMO and LUMO energies, atomic charges, and electrostatic potential, as well as steric descriptors. By correlating these descriptors with a measure of reactivity (e.g., the calculated energy barrier for a specific reaction), a predictive SRR model could be developed. This model could then be used to estimate the reactivity of new, unsynthesized derivatives.

Research Applications of 3 Methoxyoxolane 3 Carbohydrazide As a Versatile Chemical Building Block

Role in the Modular Construction of Complex Organic Molecules

The carbohydrazide (B1668358) functional group is a cornerstone of its utility, serving as a versatile handle for a variety of chemical transformations. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, a key linkage in the assembly of larger molecular frameworks. This reactivity allows for the modular construction of complex organic molecules, where the oxolane ring can be incorporated as a core structural element. The resulting hydrazones can be further modified or participate in subsequent reactions, enabling the synthesis of a diverse array of compounds with potential biological or material properties.

Utility in the Development of Novel Ligands for Homogeneous and Heterogeneous Catalysis Research

The nitrogen and oxygen atoms within 3-Methoxyoxolane-3-carbohydrazide and its derivatives can act as coordination sites for metal ions. This property is being explored in the development of novel ligands for both homogeneous and heterogeneous catalysis. By modifying the carbohydrazide moiety, for instance, through the formation of Schiff bases, researchers can tune the electronic and steric properties of the resulting ligands. These tailored ligands can then be complexed with various metals to create catalysts for a range of organic transformations, potentially offering enhanced selectivity and activity.

Precursor in Advanced Materials Chemistry Research

The reactivity of the carbohydrazide group also positions this compound as a promising precursor in materials chemistry. It can be utilized in the synthesis of polymers, where it can act as a monomer or a cross-linking agent. The oxolane ring can impart specific properties, such as thermal stability or solubility, to the resulting polymer. There is also interest in its potential application as a precursor for flame retardants and dyes, where the hydrazide and oxolane components can be chemically modified to generate molecules with the desired chromophoric or fire-retardant properties.

Application in High-Throughput Synthesis of Diverse Chemical Libraries for Academic Screening Purposes

The reliable and straightforward reactivity of this compound makes it an ideal building block for high-throughput synthesis. By reacting it with a diverse set of aldehydes, ketones, or other electrophilic partners in a parallel fashion, large libraries of related compounds can be rapidly generated. These chemical libraries are invaluable for academic screening purposes, allowing for the efficient exploration of chemical space in the search for new bioactive molecules or materials with specific functions.

Emerging Research Directions and Future Perspectives on 3 Methoxyoxolane 3 Carbohydrazide Research

Innovations in Scalable and Sustainable Synthesis Methodologies

Currently, there are no established scalable synthesis methods specifically for 3-methoxyoxolane-3-carbohydrazide in publicly accessible scientific literature. The development of such a methodology would be a foundational step in enabling further research. A hypothetical sustainable synthesis route might start from a readily available precursor like 3-hydroxytetrahydrofuran. nih.govnist.gov A potential multi-step synthesis could involve the protection of the hydroxyl group, followed by the introduction of a carboxylic acid or ester functionality at the 3-position, conversion to the corresponding acyl chloride or ester, and finally, reaction with hydrazine (B178648) hydrate (B1144303) to yield the desired carbohydrazide (B1668358).

Future research in this area would likely focus on optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. This could involve exploring green solvents, catalytic processes to reduce waste, and developing a process that avoids hazardous reagents. A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Prospective Synthetic Routes for this compound

| Starting Material | Key Intermediates | Potential Advantages | Potential Challenges |

| 3-Hydroxytetrahydrofuran | 3-Methoxytetrahydrofuran, 3-carboxy-3-methoxytetrahydrofuran | Readily available starting material. | Multiple steps required, potential for side reactions. |

| 3-Oxotetrahydrofuran | Cyanohydrin intermediate | Fewer steps to introduce functionality at C3. | Use of cyanide is hazardous. |

| Commercially available oxolane derivatives | Direct functionalization | Potentially shorter synthesis. | Availability and cost of suitable starting materials. |

This table is based on general organic synthesis principles and does not represent published experimental data for this specific compound.

Development of Novel Analytical Techniques for Enhanced Characterization and In Situ Monitoring

The definitive characterization of this compound would rely on a suite of modern analytical techniques. Standard methods would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify functional groups such as the carbonyl and N-H stretches of the hydrazide moiety, and mass spectrometry (MS) to determine the molecular weight and fragmentation pattern. mdpi.commdpi.commanchester.ac.uk

For in situ monitoring of its synthesis, techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy could be employed to track the disappearance of starting materials and the appearance of the product in real-time. This would be invaluable for optimizing reaction kinetics and understanding reaction mechanisms. High-performance liquid chromatography (HPLC) would be essential for assessing the purity of the final compound and for the separation of any potential stereoisomers.

Table 2: Anticipated Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to methoxy (B1213986) protons, methylene (B1212753) protons of the oxolane ring, and N-H protons of the hydrazide. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the methoxy group, other oxolane ring carbons, and the methoxy carbon. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching, N-H stretching, and C-O-C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₅H₁₀N₂O₃). |

This table represents predicted data based on the proposed structure and has not been experimentally verified.

Exploration of Unprecedented Reactivity Patterns and Unconventional Chemical Transformations

The reactivity of this compound is expected to be dictated by the interplay of its functional groups: the oxolane ring, the methoxy group, and the carbohydrazide moiety. The carbohydrazide group is known to undergo a variety of chemical transformations. For instance, it can react with aldehydes and ketones to form hydrazones, a reaction commonly used in the synthesis of bioactive molecules. researchgate.net It can also be a precursor for the synthesis of various heterocyclic compounds like pyrazoles, oxadiazoles, and triazoles, which are scaffolds of significant interest in medicinal chemistry. mdpi.comresearchgate.net

The presence of the 3-methoxy-3-substituted oxolane core could lead to unique reactivity. The stereochemistry at the C3 position could influence the reactivity of the carbohydrazide group. Furthermore, the oxolane ring itself could potentially undergo ring-opening reactions under certain conditions, offering a pathway to novel linear structures. Future research could explore these transformations to synthesize a library of new derivatives.

Strategic Design and Synthesis for Targeted Applications in Specialized Chemical Research Fields

While no specific applications for this compound have been reported, its structural motifs suggest several potential areas of investigation. Carbohydrazide derivatives have been explored for a wide range of applications, including as enzyme inhibitors and as building blocks for materials with interesting properties. wikipedia.org The tetrahydrofuran (B95107) ring is a common feature in many biologically active compounds and natural products. nih.govgoogle.com

The strategic design of derivatives could focus on creating molecules for specific purposes. For example, by reacting the carbohydrazide with various substituted aldehydes, a library of hydrazones could be synthesized and screened for biological activity. The methoxy group and the oxygen atom in the oxolane ring could act as hydrogen bond acceptors, potentially facilitating binding to biological targets such as enzymes or receptors. nih.gov The development of isotopically labeled versions of this compound could also be a valuable tool for mechanistic studies and molecular imaging. whiterose.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Methoxyoxolane-3-carbohydrazide, and what analytical techniques validate its purity?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, starting from 3-methoxyoxolane-3-carboxylic acid and hydrazine derivatives. Key steps include refluxing with thionyl chloride to form the acyl chloride intermediate, followed by hydrazine quenching. Purity validation requires HPLC (≥95% purity threshold) and mass spectrometry for molecular confirmation. Crystallographic data (e.g., monoclinic system parameters from related hydrazides) can aid structural verification .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under ambient, refrigerated (4°C), and inert atmospheres (argon). Use accelerated stability testing via thermal stress (40–60°C) and monitor via TLC or NMR for decomposition products (e.g., hydrolysis to carboxylic acid derivatives). Evidence from structurally similar compounds suggests sensitivity to humidity, necessitating desiccated storage .

Q. What spectroscopic methods are optimal for characterizing the electronic environment of the hydrazide moiety?

- Methodological Answer : - and -NMR are critical for identifying resonance splitting patterns (e.g., NH protons at δ 6–8 ppm). IR spectroscopy confirms N–H stretches (~3200–3300 cm) and carbonyl vibrations (~1650 cm). For advanced structural insights, X-ray crystallography (as applied to 3-Methoxybenzohydrazide) resolves bond angles and intermolecular hydrogen bonding .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy group influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Computational modeling (DFT/B3LYP) can map electron density distribution, revealing methoxy’s electron-donating effects on the carbonyl electrophilicity. Experimentally, compare reaction rates with non-methoxy analogs in nucleophilic acyl substitutions (e.g., with amines). Kinetic studies under controlled pH and solvent polarity (e.g., DMSO vs. THF) quantify steric hindrance from the oxolane ring .

Q. What strategies mitigate competing side reactions during hydrazide functionalization (e.g., acylation or Schiff base formation)?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 equivalents of acylating agent) and use mild bases (e.g., pyridine) to scavenge HCl byproducts. For Schiff base synthesis, employ Dean-Stark traps to remove water and shift equilibrium. Monitor intermediates via LC-MS, referencing protocols for 3-Methoxybenzohydrazide derivatives .

Q. How can in vitro bioactivity assays be designed to evaluate the non-medical applications of this compound (e.g., as a chelator or enzyme inhibitor)?

- Methodological Answer : For chelation studies, use UV-Vis titration with metal ions (e.g., Cu, Fe) to determine binding constants. Enzyme inhibition assays (e.g., acetylcholinesterase) require dose-response curves (IC determination) and Lineweaver-Burk plots to classify inhibition type. Reference non-medical hydrazide applications in catalysis or material science .

Q. What computational approaches predict the thermodynamic stability of this compound derivatives in solution?

- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, ethanol) assess solvation effects. Pair with COSMO-RS theory to predict solubility and partition coefficients. Validate with experimental DSC data for melting points and Gibbs free energy calculations .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported crystallographic data for hydrazide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.